An In-Depth Technical Guide to the Physical and Chemical Properties of Azathioprine-13C4
An In-Depth Technical Guide to the Physical and Chemical Properties of Azathioprine-13C4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of Azathioprine-13C4, an isotopically labeled version of the immunosuppressive drug Azathioprine. This document is intended to serve as a valuable resource for professionals in research and drug development, offering detailed data, metabolic pathway information, and generalized experimental protocols.
Core Physical and Chemical Data
Azathioprine-13C4 is a stable, isotopically labeled form of Azathioprine, used as an internal standard in pharmacokinetic studies and other quantitative analyses. The incorporation of four Carbon-13 atoms increases the molecular weight, allowing for its differentiation from the unlabeled drug in mass spectrometry-based assays.
The fundamental physical and chemical properties of Azathioprine-13C4 are summarized in the table below. It is important to note that while some properties are specific to the labeled compound, others are extrapolated from data on unlabeled Azathioprine due to the limited availability of specific experimental data for the isotopically labeled version.
| Property | Value |
| Chemical Name | 6-[(1-Methyl-4-nitro-1H-imidazol-5-yl)thio]-1H-purine-13C4 |
| Synonyms | BW-57-322-13C4, Imuran-13C4 |
| CAS Number | 1346600-71-2[1] |
| Molecular Formula | C₅¹³C₄H₇N₇O₂S[1] |
| Molecular Weight | 281.23 g/mol [1][2] |
| Appearance | Light yellow solid[1] |
| Melting Point | >220°C (with decomposition)[3] |
| Solubility | Soluble in Dichloromethane, DMSO, and Methanol.[3] Practically insoluble in water; slightly soluble in chloroform and ethanol.[4] |
| Storage Temperature | 2-8°C[1] |
Chemical Properties and Metabolic Pathway
Azathioprine is a prodrug, meaning it is inactive until it is metabolized in the body.[4][5] The primary chemical transformation of Azathioprine is its conversion to 6-mercaptopurine (6-MP).[2][4][5][6] This initial step is a non-enzymatic process, primarily mediated by glutathione.[7]
Once formed, 6-MP is further metabolized through three competing enzymatic pathways, which are crucial for its therapeutic effects and potential toxicity:
-
Conversion to active thioguanine nucleotides (TGNs): Hypoxanthine-guanine phosphoribosyltransferase (HPRT) converts 6-MP into thioinosine monophosphate (TIMP).[8] TIMP is then metabolized through a series of steps to form 6-thioguanine nucleotides (TGNs), the primary active metabolites responsible for the immunosuppressive effects of Azathioprine.[6][9] TGNs are incorporated into DNA and RNA, leading to the inhibition of lymphocyte proliferation.[5][6]
-
Methylation by Thiopurine S-methyltransferase (TPMT): TPMT methylates 6-MP to form 6-methylmercaptopurine (6-MMP), an inactive metabolite.[4][8] Genetic variations in the TPMT gene can lead to decreased enzyme activity, resulting in higher levels of TGNs and an increased risk of toxicity.
-
Oxidation by Xanthine Oxidase (XO): Xanthine oxidase converts 6-MP to 6-thiouric acid, another inactive metabolite that is excreted in the urine.[9][10]
The metabolic fate of Azathioprine is a critical determinant of its efficacy and safety. The balance between the activation pathway leading to TGNs and the inactivation pathways mediated by TPMT and XO varies among individuals, highlighting the importance of personalized medicine in Azathioprine therapy.
Below is a diagram illustrating the metabolic pathway of Azathioprine.
Caption: Metabolic pathway of Azathioprine-13C4.
Experimental Protocols
Melting Point Determination
The melting point of a substance is a key indicator of its purity. For pharmaceutical compounds, the capillary method is commonly employed.
Objective: To determine the temperature range over which Azathioprine-13C4 transitions from a solid to a liquid.
Apparatus:
-
Melting point apparatus with a heating block and a temperature probe
-
Glass capillary tubes
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of Azathioprine-13C4 is finely powdered using a mortar and pestle to ensure uniform heat distribution.[11] The powdered sample is then packed into a glass capillary tube to a height of 2-3 mm.[12]
-
Measurement: The capillary tube is placed in the heating block of the melting point apparatus.[12]
-
Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise measurement (e.g., a heating rate of 1-2°C per minute) starting from a temperature about 20°C below the expected melting point.[12][13]
-
Observation: The sample is observed through a magnifying lens. The temperature at which the first droplet of liquid appears is recorded as the onset of melting, and the temperature at which the last solid particle melts is recorded as the completion of melting.[13] The range between these two temperatures is the melting range.
Solubility Determination
Solubility is a crucial property that influences the bioavailability of a drug. The shake-flask method is a common technique for determining the equilibrium solubility of a compound.
Objective: To determine the concentration of Azathioprine-13C4 that will dissolve in a specific solvent at a given temperature to form a saturated solution.
Apparatus:
-
Shake-flask or orbital shaker with temperature control
-
Vials or flasks
-
Analytical balance
-
Filtration or centrifugation equipment
-
A suitable analytical method for quantification (e.g., HPLC-UV or LC-MS/MS)
Procedure:
-
Sample Preparation: An excess amount of Azathioprine-13C4 is added to a known volume of the solvent (e.g., water, buffers at different pH values, organic solvents) in a vial or flask.[14]
-
Equilibration: The mixture is agitated in a temperature-controlled shaker for a sufficient period to reach equilibrium (typically 24-48 hours).[14]
-
Phase Separation: The undissolved solid is separated from the solution by filtration or centrifugation.[14]
-
Quantification: The concentration of Azathioprine-13C4 in the clear supernatant is determined using a validated analytical method.[15]
-
Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature and pH.[14]
The experimental workflow for solubility determination is outlined in the diagram below.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Azathioprine-13C4 | CAS#:1346600-71-2 | Chemsrc [chemsrc.com]
- 3. �Azathioprine-13C4 - Syn Pharmatech Inc [synpharmatech.com]
- 4. Azathioprine - Wikipedia [en.wikipedia.org]
- 5. What is Azathioprine used for? [synapse.patsnap.com]
- 6. What is the mechanism of Azathioprine? [synapse.patsnap.com]
- 7. Azathioprine: old drug, new actions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. go.drugbank.com [go.drugbank.com]
- 11. uomus.edu.iq [uomus.edu.iq]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.ucalgary.ca [chem.ucalgary.ca]
- 14. who.int [who.int]
- 15. youtube.com [youtube.com]
